2-Phenyl-2-(phenylthio)acetic acid

Catalog No.
S751439
CAS No.
10490-07-0
M.F
C14H12O2S
M. Wt
244.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-2-(phenylthio)acetic acid

CAS Number

10490-07-0

Product Name

2-Phenyl-2-(phenylthio)acetic acid

IUPAC Name

2-phenyl-2-phenylsulfanylacetic acid

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16)

InChI Key

UOCQATUFLPHRNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2

The exact mass of the compound 2-Phenyl-2-(phenylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44888. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Phenyl-2-(phenylthio)acetic acid is a specialized alpha-thioaryl carboxylic acid utilized as a high-reactivity precursor in photoredox decarboxylative couplings, radical-mediated polymerizations, and complex thioether synthesis [1]. Its defining structural feature is the dual stabilization of the alpha-carbon by both a phenyl ring and a phenylthio group. This architecture dramatically lowers its oxidation potential compared to standard phenylacetic acid, facilitating rapid photoinduced electron transfer (PET) and decarboxylation under mild conditions [2]. For industrial and laboratory buyers, this compound provides a process-friendly, halogen-free route to densely functionalized benzylic radicals and sulfoxide intermediates, making it a critical selection for advanced synthetic workflows where unfunctionalized aliphatic or simple aryl acids remain inert [1].

Substituting 2-phenyl-2-(phenylthio)acetic acid with standard phenylacetic acid or simple alkyl carboxylic acids (such as pivalic acid) leads to process failure in oxidative decarboxylation workflows[1]. The absence of the alpha-phenylthio group raises the oxidation potential beyond the operational window of mild visible-light photocatalysts, stalling the critical photoinduced electron transfer (PET) step [2]. Furthermore, in polymer photoinitiation, lacking this specific dual-stabilized architecture results in sluggish radical generation, leading to incomplete monomer conversion and poor material curing [2]. Consequently, attempting to cut costs with simpler acid analogs forces chemists to use harsher oxidants or higher temperatures, ultimately degrading processability and yield [1].

Decarboxylative Coupling Viability Under Mild Photocatalysis

In visible-light-induced direct oxidative decarboxylation, the presence of alpha-heteroatom and alpha-aryl stabilization is critical for reaction success. When subjected to decarboxylative coupling with sodium sulfinates, functionalized arylacetic acids such as 2-phenyl-2-(phenylthio)acetic acid and its close analogs achieve greater than 50% yields under mild, room-temperature conditions[1]. In stark contrast, standard aliphatic acids like pivalic acid or cyclohexanecarboxylic acid are completely incompatible with these mild photocatalytic conditions, yielding 0% of the target product [1].

Evidence DimensionDecarboxylative coupling yield
Target Compound Data>50% yield (alpha-heteroatom/aryl stabilized acids)
Comparator Or BaselinePivalic acid / cyclohexanecarboxylic acid (0% yield)
Quantified DifferenceAbsolute conversion advantage (reaction proceeds vs. complete failure)
ConditionsVisible-light irradiation, room temperature, sodium sulfinate coupling

Procurement of this specific functionalized acid is mandatory for room-temperature photoredox workflows where standard alkyl acids fail to activate.

Accelerated Photoinduced Electron Transfer (PET) in Polymerization

As a co-initiator in visible-light photoinitiation systems (e.g., with camphorquinone for TMPTA polymerization), alpha-thio substituted phenylacetic acids undergo rapid proton transfer and decarboxylation [1]. The dual stabilization of the resulting radical significantly lowers the activation energy for decarboxylation compared to unsubstituted phenylacetic acid [1]. This structural advantage accelerates the PET process, directly translating to faster curing times and higher crosslinking density in acrylate resins compared to baseline arylacetic acids [1].

Evidence DimensionRadical generation efficiency (PET rate)
Target Compound DataRapid decarboxylation and high monomer conversion
Comparator Or BaselinePhenylacetic acid (slower PET, lower conversion)
Quantified DifferenceFaster polymerization kinetics and higher crosslinking density
ConditionsCamphorquinone photoinitiator, TMPTA monomer, visible light

For formulation chemists, selecting the alpha-phenylthio derivative ensures rapid, complete curing in light-activated resins where standard phenylacetic acid is too slow.

Precursor Suitability for Halogen-Free Alpha-Functionalization

The intact alpha-phenylthio moiety allows 2-phenyl-2-(phenylthio)acetic acid to serve as a highly specific building block for complex thioethers and sulfoxides [1]. Unlike simple 2-phenylacetic acid, which requires harsh halogenation (e.g., Hell-Volhard-Zelinsky reaction) to functionalize the alpha position, this compound can be directly oxidized to the corresponding sulfoxide and subjected to Pummerer-type rearrangements [1]. This provides a mild, high-yield route to densely functionalized benzylic systems while avoiding corrosive reagents [1].

Evidence DimensionAlpha-functionalization route severity
Target Compound DataMild oxidation / Pummerer rearrangement
Comparator Or Baseline2-Phenylacetic acid (requires harsh alpha-halogenation)
Quantified DifferenceElimination of toxic halogenating agents and broader functional group tolerance
ConditionsStandard organic synthesis workflows for benzylic functionalization

This compound streamlines synthetic routes by bypassing harsh halogenation steps, improving overall process safety and yield in pharmaceutical intermediate manufacturing.

Visible-Light Photoredox Catalysis

Serves as an ideal substrate for mild, room-temperature decarboxylative cross-coupling reactions (e.g., sulfonylation, acetoxylation) where standard carboxylic acids fail to oxidize[1].

Advanced Photoinitiator Formulations

Functions as a highly effective co-initiator for visible-light-cured dental resins and 3D printing photopolymers, providing rapid radical generation via accelerated PET compared to standard phenylacetic acid[2].

Pharmaceutical Building Block Synthesis

Acts as a primary procurement choice for synthesizing complex alpha-aryl thioethers, sulfoxides, and Pummerer rearrangement precursors without relying on aggressive alpha-halogenation protocols [3].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10490-07-0

Dates

Last modified: 08-15-2023

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